molecular formula C19H21N3O2 B10990863 2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10990863
M. Wt: 323.4 g/mol
InChI Key: PADQPILGBRJMEF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Acylation: The benzimidazole derivative is then acylated with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]ethylamine.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
  • 2-(2-Methoxyphenyl)-N-[2-(methyl)-1H-benzimidazol-5-yl]acetamide
  • 2-(2-Methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-4-yl]acetamide

Uniqueness

2-(2-Methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the isopropyl group on the benzimidazole ring can significantly affect its interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c1-12(2)19-21-15-9-8-14(11-16(15)22-19)20-18(23)10-13-6-4-5-7-17(13)24-3/h4-9,11-12H,10H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

PADQPILGBRJMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

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